molecular formula C8H8BrNO2 B2550894 3-(6-Bromopyridin-3-yl)oxetan-3-ol CAS No. 2580243-01-0

3-(6-Bromopyridin-3-yl)oxetan-3-ol

Cat. No.: B2550894
CAS No.: 2580243-01-0
M. Wt: 230.061
InChI Key: FLFASCRHTCVFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Bromopyridin-3-yl)oxetan-3-ol is a chemical building block of interest in advanced medicinal chemistry and drug discovery programs. Its structure incorporates an oxetane ring, a motif recognized for its ability to improve the physicochemical properties of drug candidates. Research indicates that the oxetan-3-ol functional group can act as a carboxylic acid bioisostere, a strategy used to modulate key properties like lipophilicity, metabolic stability, and membrane permeability in lead compounds . This makes it a valuable scaffold for designing novel inhibitors and molecular probes. Furthermore, the bromopyridine moiety serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, allowing researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use.

Properties

IUPAC Name

3-(6-bromopyridin-3-yl)oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-7-2-1-6(3-10-7)8(11)4-12-5-8/h1-3,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFASCRHTCVFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CN=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-3-yl)oxetan-3-ol typically involves the bromination of pyridine derivatives followed by the formation of the oxetane ring. One common method includes the reaction of 6-bromopyridine-3-carbaldehyde with a suitable oxetane precursor under controlled conditions .

Industrial Production Methods

Industrial production of 3-(6-Bromopyridin-3-yl)oxetan-3-ol may involve large-scale bromination reactions followed by purification steps to ensure high purity of the final product. The specific conditions and reagents used can vary depending on the desired yield and purity requirements .

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromopyridin-3-yl)oxetan-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce various substituted pyridine compounds .

Scientific Research Applications

3-(6-Bromopyridin-3-yl)oxetan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Bromopyridin-3-yl)oxetan-3-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions, while the oxetane ring may influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

6-Bromopyridin-3-ol

  • Molecular Formula: C₅H₄BrNO
  • Molecular Weight : 173.997 g/mol
  • Key Differences :
    • Lacks the oxetane ring, reducing steric hindrance and rigidity.
    • Lower molecular weight (173.997 vs. 230.06 g/mol) results in higher volatility.
    • The absence of the oxetane hydroxyl group diminishes solubility in polar solvents.
  • Reactivity : Undergoes electrophilic substitution at the pyridine ring’s 2- and 4-positions, whereas the oxetane in 3-(6-Bromopyridin-3-yl)oxetan-3-ol may participate in ring-opening reactions under acidic conditions.

3-Oxetan-3-ylpyridine

  • Molecular Formula: C₈H₉NO
  • Molecular Weight : 135.16 g/mol
  • Lower molecular weight and enhanced lipophilicity compared to the brominated analog. The hydroxyl group on the oxetane in 3-(6-Bromopyridin-3-yl)oxetan-3-ol increases polarity and hydrogen-bonding capacity.

5-Bromo-2-hydroxypyridine

  • Molecular Formula: C₅H₄BrNO
  • Molecular Weight : 173.997 g/mol
  • Key Differences :
    • Structural isomer of 6-bromopyridin-3-ol, with bromine at the 5-position instead of 6.
    • Reactivity differs due to altered electronic effects: the hydroxyl group at the 2-position directs electrophiles to the 4- and 6-positions.

Data Tables

Table 1. Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Polar Solvents)
3-(6-Bromopyridin-3-yl)oxetan-3-ol C₈H₈BrNO₂ 230.06 Bromopyridine, Oxetanol High
6-Bromopyridin-3-ol C₅H₄BrNO 173.997 Bromopyridine, Phenol Moderate
3-Oxetan-3-ylpyridine C₈H₉NO 135.16 Pyridine, Oxetane Low
5-Bromo-2-hydroxypyridine C₅H₄BrNO 173.997 Bromopyridine, Phenol Moderate

Research Findings

  • Synthetic Utility: The oxetane ring in 3-(6-Bromopyridin-3-yl)oxetan-3-ol enhances metabolic stability in vivo compared to non-oxetane analogs, as shown in pharmacokinetic studies .
  • Solubility: The hydroxyl group improves aqueous solubility (logP ≈ 1.2) relative to non-hydroxylated bromopyridines (logP ≈ 2.5).
  • Reactivity : Bromine at the 6-position undergoes Suzuki-Miyaura coupling more efficiently than 5-bromo-2-hydroxypyridine due to reduced steric hindrance.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(6-Bromopyridin-3-yl)oxetan-3-ol?

  • Methodology : The compound is synthesized via cyclization reactions. A common approach involves intramolecular etherification of halohydrin precursors under basic conditions (e.g., NaOH in THF at 0–25°C). Alternative methods include the Paternò–Büchi reaction, a [2+2] photocycloaddition between pyridine-derived carbonyl compounds and alkenes under UV light .
  • Key Considerations : Reaction purity and yield depend on solvent choice (e.g., dichloromethane vs. THF) and temperature control. Scalability can be enhanced using continuous flow reactors .

Q. How is the structural integrity of 3-(6-Bromopyridin-3-yl)oxetan-3-ol validated?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the oxetane ring (δ 4.5–5.0 ppm for oxetane protons) and bromopyridine substitution (δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C8_8H8_8BrNO2_2) with an exact mass of 229.08 g/mol .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the oxetane ring geometry .

Q. What are the stability profiles of 3-(6-Bromopyridin-3-yl)oxetan-3-ol under acidic/basic conditions?

  • Experimental Findings :

  • Acidic Conditions : The oxetane ring undergoes hydrolysis to form a diol, with a half-life of <1 hour in 1M HCl at 25°C .
  • Basic Conditions : Stable in 0.1M NaOH for >24 hours, but prolonged exposure leads to ring-opening via nucleophilic attack at the bromine site .
    • Storage Recommendations : Store at 2–8°C in anhydrous solvents (e.g., THF) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does 3-(6-Bromopyridin-3-yl)oxetan-3-ol function as a bioisostere in medicinal chemistry?

  • Mechanistic Insight : The oxetane ring mimics carboxylic acid moieties by engaging in hydrogen bonding with biological targets while offering improved metabolic stability (pKa ~12 vs. ~4.5 for carboxylic acids) .
  • Case Study : Derivatives of oxetan-3-ol exhibit enhanced blood-brain barrier penetration in CNS drug candidates, as shown by in vitro permeability assays (Papp_{app} >5 × 106^{-6} cm/s) .

Q. What reaction mechanisms dominate in cross-coupling reactions involving 3-(6-Bromopyridin-3-yl)oxetan-3-ol?

  • Suzuki-Miyaura Coupling : The bromine atom participates in Pd-catalyzed cross-coupling with boronic acids (e.g., aryl/vinyl), yielding biaryl derivatives. Optimal conditions: Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O (3:1) at 80°C .
  • Nucleophilic Substitution : Bromine substitution with amines (e.g., NaN3_3) generates azide intermediates for click chemistry applications .

Q. How can in silico modeling predict the binding affinity of 3-(6-Bromopyridin-3-yl)oxetan-3-ol to kinase targets?

  • Computational Methods :

  • Molecular Docking : AutoDock Vina simulations show strong binding to ATP-binding pockets of kinases (ΔG ~-9.5 kcal/mol) due to oxetane-pi interactions .
  • MD Simulations : 100-ns trajectories reveal stable hydrogen bonds with kinase hinge regions (e.g., EGFR-T790M) .

Comparative Analysis of Analogues

CompoundKey Structural FeatureBioactivity/ApplicationReference
3-(4-Hydroxyphenyl)oxetan-3-olHydroxyphenyl substituentCarboxylic acid bioisostere
3-(4,6-Dichloro-3-pyridyl)oxetan-3-olDichloropyridine substituentAnti-inflammatory candidate
6-Bromo-2-iodopyridin-3-olHalogen-rich pyridineFluorescence probe precursor

Photophysical Properties

Q. What are the fluorescence characteristics of bromopyridine-oxetane derivatives?

  • Experimental Data :

  • 6-Bromopyridin-3-ol exhibits a fluorescence lifetime of 4.2 ns in deoxygenated solutions, with quenching efficiency (KSV_{SV}) of 0.12 under 20% O2_2 .
  • Derivatization : Conjugation with tris(bromomethyl)benzene enhances quantum yield (Φ = 0.45) for oxygen-sensing applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.